1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 957313-16-5
VCID: VC2009965
InChI: InChI=1S/C8H10N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h3,5-6H,1,4H2,2H3
SMILES: CC1=C(C=NN1CC=C)C=O
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 957313-16-5

Cat. No.: VC2009965

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde - 957313-16-5

Specification

CAS No. 957313-16-5
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 5-methyl-1-prop-2-enylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C8H10N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h3,5-6H,1,4H2,2H3
Standard InChI Key DUBVKFJTRDGXSE-UHFFFAOYSA-N
SMILES CC1=C(C=NN1CC=C)C=O
Canonical SMILES CC1=C(C=NN1CC=C)C=O

Introduction

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS number 957313-16-5. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features an allyl group at the 1-position, a methyl group at the 5-position, and an aldehyde functional group at the 4-position of the pyrazole ring. The molecular formula is C₈H₁₀N₂O, and its molecular weight is 150.18 g/mol .

Biological Activity and Applications

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is noted for its potential anti-inflammatory and analgesic properties. The presence of the allyl group contributes to its reactivity and biological activity. This compound can serve as an intermediate in the synthesis of more complex molecules with pharmaceutical applications.

Synthesis and Preparation

While specific synthesis methods for 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde are not widely documented, pyrazole derivatives are generally synthesized through reactions involving hydrazine derivatives and appropriate carbonyl compounds. The synthesis typically involves cyclization under acidic conditions to form the pyrazole ring.

Availability and Suppliers

SupplierProduct AvailabilityNotes
BLDpharmTemporarily out of stockAvailable for online orders
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Research Findings and Future Directions

Research on 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is limited, but its structural features suggest potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Further studies are needed to fully explore its biological activities and therapeutic potential.

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